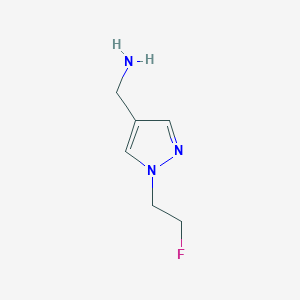

1-(2-Fluoroethyl)-1H-pyrazole-4-methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . For instance, a robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve CuAAC reactions . These reactions are known for their reliability, regioselectivity, and high yield, making them a popular choice for the synthesis of triazole compounds .Applications De Recherche Scientifique

Antipsychotic Potential and Pharmacological Evaluation

A study explored the antipsychotic-like profile of a compound closely related to 1-(2-Fluoroethyl)-1H-pyrazole-4-methanamine, specifically focusing on its behavioral effects in animal models. The compound demonstrated reduced spontaneous locomotion in mice without causing ataxia and did not bind to D2 dopamine receptors, unlike traditional antipsychotics. This suggests potential applications in developing novel antipsychotic agents with unique mechanisms of action and possibly fewer side effects (Wise et al., 1987).

Photophysical Properties and Sensing Applications

Fluorinated pyrazoles, including those similar to this compound, have been investigated for their photophysical properties. These compounds serve as building blocks in medicinal chemistry due to their ability to undergo further functionalization. The synthesis of new 3-amino-4-fluoropyrazoles has been developed, highlighting their importance in creating functional materials for various applications, including sensing technologies (Surmont et al., 2011).

Charge-Transfer Chemistry and Material Science

The charge-transfer (CT) chemistry of fluorine-containing pyrazoline derivatives has been explored, showing the potential for creating stable, colored products through interactions with various π-acceptors. This study opens avenues for utilizing these compounds in designing new materials and sensors with specific optical properties (Adam et al., 2021).

Alzheimer's Disease Treatment

Derivatives of this compound have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), with some compounds showing promising activity. These findings suggest potential applications in developing treatments for Alzheimer's disease, focusing on multi-target directed ligands (Kumar et al., 2013).

Fluorescent Indicators and Water Content Sensing

A pyrazoline derivative demonstrated selective fluorometric "turn-off" sensing for Hg2+, indicating potential for environmental monitoring and detection of hazardous materials. This study underscores the utility of fluorinated pyrazoles in creating sensitive and selective sensors for specific metal ions (Bozkurt & Gul, 2018).

Mécanisme D'action

Target of Action

The primary target of 1-(2-Fluoroethyl)-1H-pyrazole-4-methanamine is the DNA repair protein O6-methylguanine-DNA-methyltransferase (MGMT) . MGMT is a protein that reverses the formation of O6-alkylguanine lesions, which are DNA damages .

Mode of Action

This compound interacts with its target by inducing DNA interstrand cross-links (ICLs). This process involves DNA alkylation to generate an O6-(2-fluoroethyl)guanine (O6FEtG) lesion, slow unimolecular displacement of fluoride to form an N1,O6-ethanoguanine (N1,O6EtG) intermediate, and ring-opening by the adjacent cytidine .

Biochemical Pathways

The action of this compound affects the DNA repair pathway. The compound’s interaction with MGMT disrupts the normal function of this protein, leading to the accumulation of DNA damages. This can trigger cell death, particularly in cells that lack MGMT .

Pharmacokinetics

Similar compounds have been shown to be rapidly and well absorbed from the gastrointestinal tract, widely distributed throughout the body, and present in different biological tissues

Result of Action

The result of the action of this compound is the induction of cell death. This occurs through the accumulation of DNA damages due to the disruption of the normal function of MGMT .

Propriétés

IUPAC Name |

[1-(2-fluoroethyl)pyrazol-4-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FN3/c7-1-2-10-5-6(3-8)4-9-10/h4-5H,1-3,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULTURUTIQJKKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCF)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2700426.png)

![N-[(6-Methoxynaphthalen-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2700430.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(4-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2700432.png)

![N-{3-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(4-methylphenyl)urea](/img/structure/B2700436.png)

![2-(2-(3-methoxyphenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2700437.png)

![2-benzyl-3-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]quinoxaline](/img/structure/B2700438.png)

![4-[(3,4-Dimethylphenoxy)methyl]benzohydrazide](/img/structure/B2700441.png)

![(Z)-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2700445.png)